molecular formula C17H14N2O4S B5837048 N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5837048
M. Wt: 342.4 g/mol
InChI Key: HMUAJROQIWOSPO-UHFFFAOYSA-N
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Description

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to modulate the activity of ion channels and has been shown to have potential in treating a range of diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by binding to the pore region of TRPC4 and TRPC5 ion channels, which prevents calcium ions from passing through the channel. This inhibition of calcium signaling leads to a range of downstream effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to decrease cell proliferation and induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory disease, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized in vitro and in vivo. However, there are also limitations to using N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the effects of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of focus is on optimizing the compound's pharmacokinetic properties to improve its efficacy and reduce off-target effects. Another area of focus is on identifying new therapeutic applications for N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, such as in the treatment of cardiovascular disease or autoimmune disorders. Finally, further research is needed to better understand the mechanism of action of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its downstream effects on cellular signaling pathways.

Synthesis Methods

The synthesis of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, including the reaction of 8-hydroxyquinoline with 2,3-dihydroxybenzaldehyde to form a Schiff base, which is then reduced to the corresponding amine. This amine is then reacted with sulfonamide to form the final product.

Scientific Research Applications

N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of TRPC4 and TRPC5 ion channels, which are involved in a range of physiological processes, including calcium signaling, cell proliferation, and apoptosis. N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have potential in treating cancer, inflammation, and neurological disorders, such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

N-quinolin-8-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-24(21,13-6-7-15-16(11-13)23-10-9-22-15)19-14-5-1-3-12-4-2-8-18-17(12)14/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUAJROQIWOSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.